molecular formula C17H18N2O2 B085978 N,N'-Bis(salicylidene)-1,3-propanediamine CAS No. 120-70-7

N,N'-Bis(salicylidene)-1,3-propanediamine

Cat. No.: B085978
CAS No.: 120-70-7
M. Wt: 282.34 g/mol
InChI Key: KLDZYURQCUYZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobavachromene is a naturally occurring organic compound found in the seeds of Psoralea corylifolia, a plant commonly used in traditional medicine. It is a member of the flavonoid family and is known for its antibacterial and antifungal properties . The compound has a molecular formula of C20H18O4 and a molecular weight of 322.35 g/mol .

Mechanism of Action

Target of Action

N,N’-Bis(salicylidene)-1,3-propanediamine, also known as salophen, is a tetradentate Schiff base . It primarily targets metal ions such as Fe (II/III), Mn (II/III), Co (II), Ni (II), Zn (II), and Cu (II) . These metal ions play crucial roles in various biological processes, and their dysregulation can lead to several diseases.

Mode of Action

Salophen interacts with its targets by acting as a chelating agent . It forms complexes with the metal ions, which can then be involved in various chemical reactions. The formation of these complexes depends on the nature of the transition metal used .

Biochemical Pathways

It’s known that the formation of complexes with metal ions can interfere with more than one intracellular target . This interference can affect various biochemical pathways, leading to changes in cellular processes.

Result of Action

The molecular and cellular effects of salophen’s action are largely dependent on the specific metal ions it targets. For example, its complexes with iron (II/III) have shown high activity against various tumor cells . These complexes can generate reactive oxygen species, bind to DNA, and induce apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of salophen. For instance, the pH of the environment can affect the formation of complexes between salophen and metal ions . Additionally, temperature and light conditions can influence the compound’s thermochromic and photochromic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobavachromene can be synthesized through a series of chemical reactions involving the condensation of appropriate precursors. One common method involves the reaction of 2,2-dimethylchromene-6-carbaldehyde with 4-hydroxybenzaldehyde in the presence of a base to form the intermediate product, which is then subjected to cyclization to yield isobavachromene .

Industrial Production Methods: Industrial production of isobavachromene typically involves the extraction of the compound from Psoralea corylifolia seeds using organic solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate isobavachromene .

Types of Reactions:

    Oxidation: Isobavachromene can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: Isobavachromene can participate in substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acetic anhydride and sulfuric acid are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isobavachromene .

Scientific Research Applications

Isobavachromene has a wide range of scientific research applications:

Comparison with Similar Compounds

    Bavachromene: Similar in structure but differs in the position of functional groups.

    Xanthohumol C: Another flavonoid with similar bioactivity.

    Dorsmanin A: Shares structural similarities but has different pharmacological properties.

    Bakuchalcone: A related compound with distinct biological activities.

Uniqueness: Isobavachromene is unique due to its specific inhibitory effects on NADH-Ubiquinone oxidoreductase and ornithine decarboxylase, which are not commonly observed in other similar compounds. This makes it a valuable compound for targeted antimicrobial research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDZYURQCUYZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCCN=CC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059513
Record name Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name N,N'-Bis(salicylidene)-1,3-propanediamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21210
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

120-70-7
Record name Bis(salicylidene)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disalicylidene propandiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DSPD
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-trimethylenedinitrilodi-o-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-Bis(salicylidene)-1,3-propanediamine
Reactant of Route 2
Reactant of Route 2
N,N'-Bis(salicylidene)-1,3-propanediamine
Reactant of Route 3
Reactant of Route 3
N,N'-Bis(salicylidene)-1,3-propanediamine
Reactant of Route 4
N,N'-Bis(salicylidene)-1,3-propanediamine
Reactant of Route 5
Reactant of Route 5
N,N'-Bis(salicylidene)-1,3-propanediamine
Reactant of Route 6
Reactant of Route 6
N,N'-Bis(salicylidene)-1,3-propanediamine
Customer
Q & A

Q1: What is the molecular formula and weight of N,N'-Bis(salicylidene)-1,3-propanediamine?

A1: this compound (H2salpn) has the molecular formula C17H18N2O2 and a molecular weight of 282.34 g/mol.

Q2: What spectroscopic techniques are used to characterize H2salpn and its metal complexes?

A2: Researchers commonly utilize several spectroscopic techniques to characterize H2salpn and its metal complexes. These techniques include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the ligand and its complexes. The characteristic vibrations of the azomethine (C=N) group [, ] and other functional groups are analyzed to confirm the formation of the desired compounds. [, ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides information about the structure and dynamics of the ligand and its complexes in solution. []
  • UV-Vis Spectroscopy: UV-Vis spectroscopy helps study the electronic transitions within the ligand and its complexes, providing insights into their electronic structure and coordination environments. [, , ]
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for characterizing paramagnetic metal complexes of H2salpn. It provides information about the electronic configuration, oxidation state, and coordination geometry of the metal ions. [, , ]

Q3: How does this compound interact with metal ions?

A3: this compound acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In this case, the ligand utilizes two nitrogen atoms from the azomethine groups and two oxygen atoms from the phenolic groups to chelate metal ions. [, ] This interaction forms stable metal complexes with various geometries depending on the metal ion, its oxidation state, and the presence of additional ligands or anions.

Q4: What are "metalloligands" and how are they relevant to H2salpn chemistry?

A4: "Metalloligands" are metal complexes that function as ligands themselves, binding to other metal ions to form larger polynuclear structures. H2salpn readily forms stable complexes with transition metals like copper(II), and these [Cu(salpn)] complexes can act as metalloligands. [, , , , , , , , , ] Researchers utilize these metalloligands to build diverse heterometallic complexes with fascinating magnetic and structural properties. [, , , , , , , , ]

Q5: What factors influence the structural diversity observed in H2salpn metal complexes?

A5: Several factors contribute to the remarkable structural diversity of H2salpn metal complexes:

  • Central Metal Ion: The size, charge, and electronic configuration of the metal ion significantly influence the coordination geometry and overall structure of the complex. [, , ]
  • Anionic Co-ligands: The presence and nature of additional anionic ligands, such as thiocyanate, azide, nitrate, or carboxylates, play a crucial role in determining the coordination number and geometry of the metal centers, leading to diverse structures ranging from discrete molecules to polymers. [, , , , , , , , , , , ]
  • Solvent Effects: Solvents can influence crystal packing, hydrogen bonding interactions, and even the coordination environment of the metal center, leading to different solvatomorphs or isomers. [, , , , , ]
  • Reaction Conditions: Varying the reaction temperature, solvent, and stoichiometry of reactants can lead to the isolation of different products, highlighting the importance of reaction conditions in controlling the self-assembly process. [, , ]

Q6: What types of supramolecular structures have been reported for H2salpn-based complexes?

A6: The diverse coordination modes of H2salpn and its ability to form metalloligands contribute to the formation of various supramolecular architectures, including:

  • Discrete Trinuclear Complexes: These often feature a linear or bent arrangement of metal ions bridged by the phenoxido oxygen atoms of the H2salpn ligands. [, , , , , , , , , , , , , , ]
  • Coordination Polymers: H2salpn-based complexes can form one-, two-, and even three-dimensional coordination polymers by utilizing bridging ligands such as dicyanamide, thiocyanate, or carboxylates to link metal centers. [, , , , , , , ]
  • Supramolecular Isomers: Researchers have reported cases of supramolecular isomerism, where complexes with the same molecular formula exhibit different structural arrangements due to variations in ligand conformation, solvent inclusion, or intermolecular interactions. [, , , ]

Q7: What catalytic activities have been reported for H2salpn complexes?

A7: H2salpn metal complexes, particularly those containing copper, nickel, or cobalt, have demonstrated promising catalytic activity in various reactions, including:

  • Catecholase Activity: Some H2salpn complexes mimic the activity of the catecholase enzyme, catalyzing the oxidation of catechols to quinones in the presence of oxygen. [, ] This property makes them potentially valuable in biomimetic catalysis and bioremediation.

Q8: How do structural variations in H2salpn complexes affect their catalytic properties?

A8: The catalytic activity of H2salpn complexes is strongly influenced by their structural features:

  • Metal Center: The nature of the metal ion plays a vital role in determining the catalytic activity. Different metals possess different redox potentials, coordination preferences, and affinities towards substrates, all of which influence the reaction pathway and efficiency. [, ]
  • Coordination Environment: The coordination geometry, ligand field strength, and steric hindrance around the metal center can impact substrate binding, intermediate stabilization, and overall catalytic efficiency. []

Q9: How is computational chemistry used to study H2salpn and its metal complexes?

A9: Computational methods provide valuable insights into the electronic structure, bonding, and properties of H2salpn complexes.

  • Density Functional Theory (DFT): DFT calculations help optimize the geometries of complexes, predict their electronic properties, and investigate reaction mechanisms. [, , , , ] This allows researchers to understand structure-property relationships and design new complexes with desired properties.
  • Molecular Electrostatic Potential (MEP) Surfaces: MEP surfaces help visualize the charge distribution within molecules, offering insights into potential intermolecular interactions, such as hydrogen bonding or pnicogen bonding. [] This information is crucial for understanding crystal packing and supramolecular assembly.

Q10: What other potential applications exist for H2salpn-based complexes?

A10: Beyond their roles in coordination chemistry and catalysis, H2salpn-derived complexes hold promise in diverse fields:

  • Materials Science: The ability of H2salpn complexes to form well-defined structures, combined with their optical and electronic properties, makes them attractive for potential applications in sensors, molecular electronics, and luminescent materials. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.